3-Chloro-4-(2,2-difluoroethoxy)benzoic acid

Overview

Description

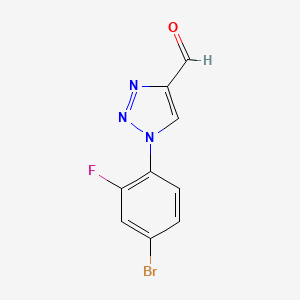

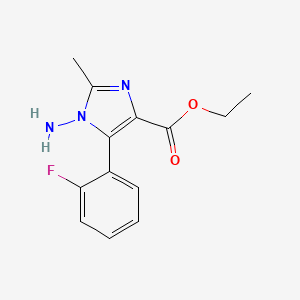

3-Chloro-4-(2,2-difluoroethoxy)benzoic acid is a molecule that contains a total of 22 atoms, including 7 Hydrogen atoms, 9 Carbon atoms, 3 Oxygen atoms, 2 Fluorine atoms, and 1 Chlorine atom . The molecule also contains a total of 22 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid includes a six-membered aromatic ring, a carboxylic acid group, a hydroxyl group, and an aromatic ether . The molecule contains a total of 22 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid are not available, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in similar compounds .Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

A study developed novel fluorescence probes, specifically designed for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes, owing to their unique chemical structure, enable the differentiation and specific detection of reactive oxygen species, offering valuable tools for biological and chemical research (Setsukinai et al., 2003).

Anion Recognition and Selectivity

Research on 4-(N,N-Dimethylamino)benzoic Acid highlighted its remarkable selectivity for divalent anions over monovalent ones in solution. This study underscores the importance of chemical structure in developing selective anion sensors, which can be extrapolated to the design and synthesis of compounds like 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid for specific analytical applications (Hou & Kobiro, 2006).

Photophysical Properties of Lanthanide Coordination Compounds

A study on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives explored the impact of electron-withdrawing and electron-donating groups on luminescent properties. This research is pivotal for the development of new materials with tailored photophysical properties for potential applications in lighting and displays (Sivakumar et al., 2010).

Thermodynamic Study of Benzoic and Chlorobenzoic Acids

Another study focused on the phase equilibria of benzoic acid and its chlorinated derivatives, providing a thermodynamic perspective essential for the pharmaceutical industry and materials science. Understanding the solubility and stability of such compounds is crucial for process design and the development of new drug formulations (Reschke et al., 2016).

Safety And Hazards

properties

IUPAC Name |

3-chloro-4-(2,2-difluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O3/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOLZWMBJAQGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(2,2-difluoroethoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-[amino(hydroxyimino)methyl]-7-methyl-3,4-dihydro[2,6]naphthyridine-2(1H)-carboxylate](/img/structure/B1467611.png)

![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)

![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)